2-methyl-1-{2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole
Overview
Description
2-methyl-1-{2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole is a useful research compound. Its molecular formula is C16H14N4OS and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.08883226 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized derivatives of benzimidazole, including compounds structurally similar to 2-methyl-1-{2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole, demonstrating significant antimicrobial activity. For instance, Tien et al. (2016) explored the synthesis and antibacterial activity of derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle, starting from 2-methylbenzimidazole. These compounds exhibited notable antimicrobial activity against bacteria, mold, and yeast (Tien et al., 2016). Additionally, compounds synthesized by Ansari and Lal (2009) showed good activity towards Gram-positive bacteria and moderate activity against fungi, emphasizing the potential of benzimidazole derivatives in antimicrobial research (Ansari & Lal, 2009).
Anticancer Activity
Research by Varshney et al. (2015) focused on the synthesis of a novel series of benzimidazole derivatives bearing 1,3,4-oxadiazole moieties, tested for antiproliferative activity against various human cancer cell lines. These studies underline the compound's potential in developing new anticancer agents (Varshney et al., 2015).
Physicochemical Studies
Ammal et al. (2018) investigated the corrosion inhibition properties of benzimidazole derivatives bearing 1,3,4-oxadiazoles for mild steel in acidic environments. This research highlights the compound's utility in materials science, particularly in corrosion protection (Ammal et al., 2018).
Properties
IUPAC Name |
3-[2-(2-methylbenzimidazol-1-yl)ethyl]-5-thiophen-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11-17-12-5-2-3-6-13(12)20(11)9-8-15-18-16(21-19-15)14-7-4-10-22-14/h2-7,10H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXHHYILYQHQSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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